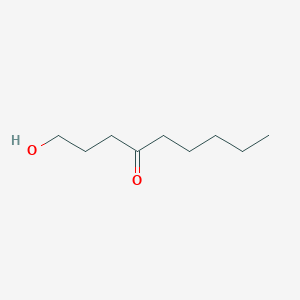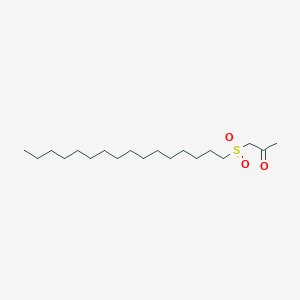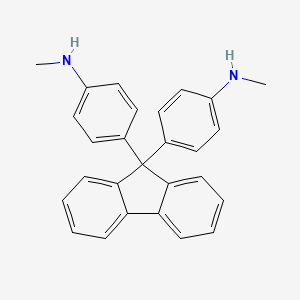![molecular formula C10H13ClN2Si B14319465 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine CAS No. 111079-23-3](/img/structure/B14319465.png)
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound with the molecular formula C10H13ClN2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trimethylsilyl group and the ethynyl linkage in its structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with trimethylsilylacetylene under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The trimethylsilyl group can be removed to form a terminal alkyne, which can then participate in coupling reactions like the Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Aprotic solvents like DMF and dichloromethane.
Major Products Formed
Substituted Pyrimidines: Products formed by substitution of the chlorine atom.
Coupled Products: Products formed by coupling reactions involving the terminal alkyne.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be removed to generate a terminal alkyne, which can then undergo further reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-ethynylpyrimidine
- 6-Methyl-5-ethynylpyrimidine
- 4-Chloro-6-methylpyrimidine
Uniqueness
4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine is unique due to the presence of both the trimethylsilyl group and the ethynyl linkage. This combination provides it with distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
111079-23-3 |
|---|---|
Fórmula molecular |
C10H13ClN2Si |
Peso molecular |
224.76 g/mol |
Nombre IUPAC |
2-(4-chloro-6-methylpyrimidin-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H13ClN2Si/c1-8-9(5-6-14(2,3)4)10(11)13-7-12-8/h7H,1-4H3 |
Clave InChI |
BUJZPCOBAYTLEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)Cl)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)

![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)

![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)

